Phenoxydiphenylphosphine
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Overview
Description
Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound with the molecular formula C₁₈H₁₅OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structural properties, which include a phenolic hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxydiphenylphosphine can be synthesized through several methods. One common method involves the reaction of phenyl chloride with triphenylphosphine, followed by a saturated hydrolysis reaction to obtain this compound . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Phenoxydiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: this compound can participate in substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various phosphine derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Phenoxydiphenylphosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Phenoxydiphenylphosphine is similar to other organophosphorus compounds such as diphenylphosphine and triphenylphosphine. its unique structural feature, the phenolic hydroxyl group, distinguishes it from these compounds. This structural difference imparts unique reactivity and properties to this compound, making it valuable in specific applications.
Comparison with Similar Compounds
- Diphenylphosphine
- Triphenylphosphine
- Phenylphosphine
Phenoxydiphenylphosphine’s unique properties and versatility make it an important compound in various fields of research and industry.
Properties
IUPAC Name |
phenoxy(diphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDNYUVJHQABBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468332 |
Source
|
Record name | Phenoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-92-4 |
Source
|
Record name | Phenoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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